Thiourea, N-(4-bromophenyl)-N'-phenyl-
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Overview
Description
Thiourea, N-(4-bromophenyl)-N’-phenyl- is an organosulfur compound belonging to the thiourea class. It consists of a thiourea core with a 4-bromophenyl group and a phenyl group attached to the nitrogen atoms. This compound is of significant interest due to its diverse applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiourea, N-(4-bromophenyl)-N’-phenyl- typically involves the reaction of 4-bromoaniline with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent such as ethanol or acetonitrile, under reflux conditions. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
Thiourea, N-(4-bromophenyl)-N’-phenyl- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form sulfonyl derivatives.
Reduction: Reduction reactions can convert it into corresponding amines.
Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
Oxidation: Sulfonyl derivatives.
Reduction: Corresponding amines.
Substitution: Various substituted phenyl derivatives.
Scientific Research Applications
Thiourea, N-(4-bromophenyl)-N’-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It exhibits biological activities such as antibacterial, antioxidant, and anticancer properties.
Industry: It is utilized in the production of dyes, elastomers, and other materials.
Mechanism of Action
The mechanism of action of Thiourea, N-(4-bromophenyl)-N’-phenyl- involves its interaction with specific molecular targets and pathways. For instance, its antibacterial activity may be attributed to its ability to inhibit bacterial enzymes or disrupt cell membrane integrity. Its antioxidant properties are likely due to its capacity to scavenge free radicals and reduce oxidative stress .
Comparison with Similar Compounds
Similar Compounds
Thiourea, N-phenyl-N’-phenyl-: Lacks the bromine atom, resulting in different reactivity and biological activity.
Thiourea, N-(4-chlorophenyl)-N’-phenyl-: Contains a chlorine atom instead of bromine, which affects its chemical properties and applications.
Thiourea, N-(4-methylphenyl)-N’-phenyl-:
Uniqueness
Thiourea, N-(4-bromophenyl)-N’-phenyl- is unique due to the presence of the bromine atom, which enhances its reactivity in substitution reactions and may contribute to its distinct biological activities compared to other thiourea derivatives .
Properties
CAS No. |
32062-69-4 |
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Molecular Formula |
C13H11BrN2S |
Molecular Weight |
307.21 g/mol |
IUPAC Name |
1-(4-bromophenyl)-3-phenylthiourea |
InChI |
InChI=1S/C13H11BrN2S/c14-10-6-8-12(9-7-10)16-13(17)15-11-4-2-1-3-5-11/h1-9H,(H2,15,16,17) |
InChI Key |
KJHGRSFROPLPID-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)N(C2=CC=C(C=C2)Br)C(=S)N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)Br |
solubility |
5.6 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
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